Cas no 1624261-95-5 (Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate)
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate
- AK159831
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- MDL: MFCD26406697
- Inchi: 1S/C14H17NO3/c1-2-3-8-18-14(17)11-9-13(16)15-12-7-5-4-6-10(11)12/h4-7,9,13,15-16H,2-3,8H2,1H3
- InChI Key: WRTRXDOLGDGZDZ-UHFFFAOYSA-N
- SMILES: O(C(C1=CC(NC2C=CC=CC1=2)O)=O)CCCC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 327
- Topological Polar Surface Area: 58.6
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM222881-1g |
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate |
1624261-95-5 | 95% | 1g |
$636 | 2021-08-04 | |
| Chemenu | CM222881-1g |
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate |
1624261-95-5 | 95% | 1g |
$638 | 2023-01-02 | |
| eNovation Chemicals LLC | D486052-1g |
butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate |
1624261-95-5 | 95% | 1g |
$195 | 2023-09-04 | |
| Alichem | A189006389-1g |
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate |
1624261-95-5 | 95% | 1g |
$700.40 | 2022-04-02 |
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate (CAS No. 1624261-95-5): A Comprehensive Overview
Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate, identified by its CAS number 1624261-95-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate make it a promising candidate for further investigation in drug discovery and development.
The molecular structure of this compound consists of a quinoline core substituted with a hydroxyl group at the 2-position and a carboxylate group at the 4-position, which is further esterified with butyl. This particular arrangement of functional groups imparts unique chemical and biological properties to the molecule. The hydroxyl group can participate in hydrogen bonding interactions, enhancing its solubility and bioavailability, while the carboxylate group provides a negative charge at physiological pH, influencing its interactions with biological targets.
In recent years, quinoline derivatives have garnered considerable attention due to their broad spectrum of biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The< strong>2-hydroxy-1,2-dihydroquinoline-4-carboxylate moiety is particularly noteworthy as it has been shown to exhibit potent activity against various pathogens and disease states. For instance, studies have demonstrated that derivatives of this class can inhibit the growth of certain bacteria and fungi by interfering with essential metabolic pathways.
The< strong>CAS No. 1624261-95-5 compound has been the subject of several research studies aimed at elucidating its mechanism of action and exploring its potential therapeutic applications. One notable area of research has focused on its antimicrobial properties. Researchers have found that< strong>Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate can disrupt bacterial cell membranes, leading to increased permeability and leakage of cellular contents. This effect is particularly relevant in the context of antibiotic-resistant strains, where traditional antibiotics are becoming less effective.
In addition to its antimicrobial properties, Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate has shown promise in anticancer research. Studies indicate that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. The hydroxyl and carboxylate groups play crucial roles in these interactions by forming hydrogen bonds and electrostatic interactions with target proteins involved in cell survival and proliferation.
The pharmacokinetic profile of CAS No. 1624261-95-5 is another critical aspect that has been extensively studied. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) properties to understand how it behaves within the body. Preliminary findings suggest that this compound exhibits moderate solubility in water and lipids, allowing for good bioavailability after oral administration. Additionally, its metabolism appears to involve cytochrome P450 enzymes, which are responsible for the biotransformation of many pharmaceuticals.
The synthesis of< strong>Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate is another area of interest for chemists working in medicinal chemistry. The development of efficient synthetic routes is essential for producing this compound on a larger scale for both research and potential commercial applications. Researchers have explored various synthetic strategies, including multi-step organic reactions that involve cyclization, hydroxylation, and esterification steps. These synthetic methods have been optimized to ensure high yields and purity.
The safety profile of< strong>CAS No. 1624261-95-5 is also an important consideration in its development as a therapeutic agent. Toxicological studies have been conducted to assess its acute and chronic toxicity levels. These studies have provided valuable insights into the compound's safety margins and potential side effects. While preliminary results suggest that< strong>Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate is generally well-tolerated at moderate doses, further studies are needed to fully characterize its long-term safety profile.
In conclusion,< strong>Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate, with its CAS number 1624261-95-5, represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features contribute to its diverse biological activities, making it a valuable tool for further research in drug discovery and development. As our understanding of its mechanisms of action continues to grow, so too does the promise that this compound holds for addressing various health challenges.
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